4-Methyl-2-hexanone

Catalog No.
S748784
CAS No.
105-42-0
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-hexanone

CAS Number

105-42-0

Product Name

4-Methyl-2-hexanone

IUPAC Name

4-methylhexan-2-one

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3

InChI Key

XUPXMIAWKPTZLZ-UHFFFAOYSA-N

SMILES

CCC(C)CC(=O)C

Canonical SMILES

CCC(C)CC(=O)C

Identification and Occurrence:

4-Methyl-2-hexanone is a ketone with the chemical formula C7H14O and CAS Registry Number 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound can be found naturally in the fruit of Prunus avium, commonly known as the sweet cherry [].

Limited Research:

Potential Research Areas:

Due to its limited research history, several potential research areas exist for 4-Methyl-2-hexanone:

  • Biochemistry: Exploring the potential biological functions of 4-Methyl-2-hexanone within the sweet cherry or other organisms.
  • Environmental Science: Investigating the presence and potential environmental impact of 4-Methyl-2-hexanone in various ecosystems.
  • Synthetic Chemistry: Utilizing 4-Methyl-2-hexanone as a starting material for the synthesis of other valuable compounds.

4-Methyl-2-hexanone is a ketone with the chemical formula C7H14O\text{C}_7\text{H}_{14}\text{O} and a CAS Registry Number of 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound appears as a colorless liquid with a mild, ketone-like odor and is characterized by a seven-carbon chain with a methyl group attached to the fourth carbon and a carbonyl group (C=O) bonded to the second carbon. This structure classifies it as a medium-chain ketone, which influences its reactivity and solubility properties .

4-Methyl-2-hexanone can be found naturally in certain fruits, such as the sweet cherry (Prunus avium), although its natural occurrence is not extensively documented . Due to its unique structure, it possesses various chemical properties that make it of interest in both industrial applications and scientific research.

4-Methyl-2-Hexanone is considered a flammable liquid with moderate toxicity. Here are some safety points to consider:

  • Inhalation: Exposure to MIK vapors can cause irritation to the respiratory system.
  • Skin Contact: MIK may cause skin irritation or burns upon prolonged contact.
  • Ingestion: Ingestion can be harmful and may cause nausea, vomiting, or dizziness.
. Some significant examples include:

  • Formation Reaction:
    (CH3)2CO+CH3CH(CH3)COOHCH3CH(CH3)COCH3+H2O(\text{CH}_3)_2\text{CO}+\text{CH}_3\text{CH}(\text{CH}_3)\text{COOH}\rightarrow \text{CH}_3\text{CH}(\text{CH}_3)\text{COCH}_3+\text{H}_2\text{O}
  • Reduction Reaction:
    CH3CH(CH3)COCH3+LiAlH4CH3CH(CH3)CHOHCH3+AlCl3+LiOH\text{CH}_3\text{CH}(\text{CH}_3)\text{COCH}_3+\text{LiAlH}_4\rightarrow \text{CH}_3\text{CH}(\text{CH}_3)\text{CHOHCH}_3+\text{AlCl}_3+\text{LiOH}

These reactions highlight the compound's potential for further transformations, making it valuable in synthetic organic chemistry.

The biological activity of 4-methyl-2-hexanone has not been extensively studied, but its presence in natural sources suggests potential interactions with biological systems. Its moderate toxicity and flammability necessitate caution during handling, particularly in laboratory settings. Research into its effects on living organisms could yield insights into its safety profile and potential therapeutic applications .

4-Methyl-2-hexanone can be synthesized through various methods, including:

  • Alkylation of Ketones: This method involves the reaction of acetone with an appropriate alkyl halide under basic conditions.
  • Oxidation of Alcohols: Secondary alcohols can be oxidized using oxidizing agents to yield the corresponding ketones.

These synthesis routes allow for the production of 4-methyl-2-hexanone in laboratory settings for research and industrial applications .

4-Methyl-2-hexanone has several applications, including:

  • Solvent: Its solvent properties make it useful in various chemical processes.
  • Flavoring Agent: Due to its pleasant odor, it may be used in food flavoring and fragrance formulations.
  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other organic compounds.

The versatility of this compound underscores its importance in both industrial and research contexts .

Interaction studies involving 4-methyl-2-hexanone have primarily focused on its reactivity with hydroxyl radicals and other atmospheric constituents. Understanding these interactions is crucial for assessing its environmental impact and stability under various conditions. Further research could elucidate the kinetics of these reactions and their implications for atmospheric chemistry .

Several compounds share structural similarities with 4-methyl-2-hexanone. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
2-HexanoneC6H12OShorter carbon chain; commonly used as a solvent.
3-HexanoneC6H12ODifferent position of the carbonyl group; used in flavoring.
4-Methyl-3-pentanoneC6H12OMethyl group at a different position; used as an intermediate in organic synthesis.

While these compounds share similar functional groups, 4-methyl-2-hexanone's unique structure gives it distinct properties that set it apart from others, particularly regarding its odor profile and potential applications in flavoring and fragrance industries .

Condensation and Acid-Catalyzed Reactions

4-Methyl-2-hexanone is synthesized via acid-catalyzed condensation reactions. A prominent route involves the condensation of acetone with isobutyric acid (2-methylpropanoic acid) over zirconia-based (ZK) catalysts. This reaction proceeds through a Claisen-Schmidt condensation mechanism, where the acidic α-hydrogen of isobutyric acid is abstracted, forming an enolate intermediate that attacks the carbonyl carbon of acetone. The resulting β-keto acid undergoes decarboxylation to yield 4-methyl-2-hexanone (Figure 1).

Key Reaction Parameters:

  • Temperature: 350–450°C
  • Catalyst: Zirconia (ZrO₂) doped with alkali metals
  • Selectivity: ~80% at full conversion of isobutyric acid.

Bio-catalytic approaches using immobilized enzymes (e.g., lipases) have also been explored. For instance, Candida antarctica lipase B catalyzes the condensation of acetic acid with 4-methylpentanoic acid under mild conditions (30–50°C), achieving yields up to 65%.

Catalytic Hydrogenation and Reduction Pathways

Industrial synthesis often employs catalytic hydrogenation of unsaturated precursors. Mesityl oxide (4-methylpent-3-en-2-one), derived from acetone self-condensation, is hydrogenated over nickel or palladium catalysts at 160–190°C and 0.8–1.5 MPa H₂ pressure. This stepwise process ensures high purity (>98%) and minimizes byproducts like diacetone alcohol.

Hydrogenation Mechanism:

  • Adsorption: Mesityl oxide binds to the catalyst surface via the carbonyl group.
  • H₂ Dissociation: Hydrogen molecules dissociate into atomic hydrogen on the catalyst.
  • Reduction: Sequential hydrogen addition to the α,β-unsaturated ketone forms 4-methyl-2-hexanone.

Heterogeneous Catalysis and Industrial Processes

Large-scale production leverages heterogeneous catalysts to enhance efficiency and sustainability. The Mitsubishi Chemical process utilizes a three-step method:

  • Condensation: Acetone dimerizes to diacetone alcohol using acidic ion-exchange resins.
  • Dehydration: Diacetone alcohol dehydrates to mesityl oxide at 120–150°C.
  • Hydrogenation: Mesityl oxide is hydrogenated to 4-methyl-2-hexanone over Pd/C catalysts.

Industrial Data:

ParameterValue
Annual Production~50,000 metric tons
Purity≥99.5%
Energy Consumption2.1 GJ/ton

This process achieves a carbon efficiency of 92%, outperforming homogeneous catalytic systems.

Oxidation Pathways and Product Formation

4-Methyl-2-hexanone undergoes oxidation under aggressive conditions, despite the inherent resistance of ketones to such transformations. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media cleave the carbon-carbon bonds adjacent to the carbonyl group. This results in the formation of shorter-chain carboxylic acids, such as acetic acid and isovaleric acid, through a mechanism involving enolate intermediate formation and subsequent C-C bond scission [8].

The oxidation proceeds via the following general pathway:

  • Enolate Formation: Deprotonation at the α-carbon generates a resonance-stabilized enolate.
  • Electrophilic Attack: The oxidizing agent abstracts electrons from the enolate, leading to bond reorganization.
  • Cleavage: The α- and β-carbons relative to the carbonyl group undergo oxidative cleavage, yielding carboxylic acids [8].

Table 1: Oxidizing Agents and Products for 4-Methyl-2-Hexanone

Oxidizing AgentConditionsMajor Products
KMnO₄/H₂SO₄Acidic, 100°CAcetic acid, isovaleric acid
CrO₃/H₂OAqueous, refluxSimilar to KMnO₄

Notably, milder oxidizing agents fail to induce ketone oxidation, aligning with the general inertness of ketones toward non-radical oxidants [4] [8].

Reduction and Alcohol Derivatives Synthesis

Reduction of 4-methyl-2-hexanone typically employs hydride donors like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). LiAlH₄, being a stronger reducing agent, efficiently converts the ketone to 4-methyl-2-hexanol, a secondary alcohol, via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon.
  • Protonation: The resulting alkoxide intermediate is protonated by water or methanol to yield the alcohol [9].

Table 2: Reduction Efficiency Across Agents

Reducing AgentSolventYield of 4-Methyl-2-Hexanol
LiAlH₄Ether>90%
NaBH₄Methanol<10%

The inferior performance of NaBH₄ underscores its limited applicability for sterically hindered ketones [9].

Substitution and Hydrazine Derivative Formation

4-Methyl-2-hexanone reacts with hydrazine (H₂N-NH₂) in acidic conditions to form hydrazones, a class of Schiff bases. The mechanism involves:

  • Protonation: The carbonyl oxygen is protonated, enhancing electrophilicity.
  • Nucleophilic Addition: Hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration: Loss of water yields the hydrazone derivative .

This reaction is pivotal in analytical chemistry for ketone identification via crystallography or spectrophotometry. The product, 4-methyl-2-hexanone hydrazone, exhibits a characteristic melting point of 98–100°C, serving as a diagnostic marker .

Photolytic and Radiolytic Degradation Mechanisms

Exposure to UV light or ionizing radiation induces radical-mediated degradation of 4-methyl-2-hexanone. Photolysis at 254 nm generates methyl and acyl radicals, leading to:

  • Intramolecular Rearrangement: Formation of 3-methylpentan-2-one via hydrogen abstraction.
  • Fragmentation: Cleavage into acetone and butane derivatives [5].

Radiolysis in the solid phase follows a similar pathway but produces additional dimeric byproducts due to radical recombination. These processes are critical in environmental chemistry, explaining the compound’s fate in aerosolized or irradiated environments [5].

Table 3: Degradation Products Under Different Conditions

ConditionMajor Products
UV Photolysis3-Methylpentan-2-one, Acetone
Gamma RadiolysisDimeric ketones, Butane derivatives

These transformations highlight the compound’s susceptibility to radical-initiated chain reactions, necessitating stable storage conditions away from light and radiation [5].

XLogP3

1.8

Other CAS

105-42-0

Wikipedia

4-methyl-2-hexanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Modify: 2023-08-15

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